Methyl 3,3-dimethylaziridine-2-carboxylate
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Overview
Description
Methyl 3,3-dimethylaziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycleThe aziridine ring is known for its high strain energy, which contributes to its reactivity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3-dimethylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2-bromo-propanoic acid methyl ester with ammonia or an amine to form the aziridine ring . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3-dimethylaziridine-2-carboxylate undergoes various chemical reactions, primarily driven by the reactivity of the aziridine ring. These reactions include:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to yield amines.
Substitution Reactions: Halogenation and other substitution reactions can occur at the aziridine ring, introducing various functional groups.
Common Reagents and Conditions:
Nucleophiles: Ammonia, primary and secondary amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, such as chlorine and bromine.
Major Products: The major products formed from these reactions include substituted amines, ethers, thioethers, oxaziridines, and various halogenated derivatives .
Scientific Research Applications
Methyl 3,3-dimethylaziridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including anticancer and antimicrobial agents.
Materials Science: Its reactivity makes it useful in the development of novel polymers and materials with unique properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethylaziridine-2-carboxylate is primarily based on its ability to undergo nucleophilic ring-opening reactions. The aziridine ring, due to its high strain energy, is highly reactive towards nucleophiles. This reactivity allows the compound to modify proteins and other biomolecules by forming covalent bonds with nucleophilic residues such as cysteine and lysine . This property is exploited in enzyme inhibition studies and the development of targeted therapeutics .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid: Similar in structure but lacks the methyl ester group, making it less lipophilic and potentially less reactive.
3,3-Dimethylaziridine: Lacks the carboxylate group, which affects its reactivity and solubility properties.
Methyl aziridine-2-carboxylate: Similar but without the additional methyl groups, influencing its steric and electronic properties.
Uniqueness: Methyl 3,3-dimethylaziridine-2-carboxylate stands out due to the presence of both the methyl ester and the 3,3-dimethyl groups. These structural features enhance its reactivity, lipophilicity, and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
178925-39-8 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl 3,3-dimethylaziridine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4(7-6)5(8)9-3/h4,7H,1-3H3 |
InChI Key |
JSTBTMPTTAFOSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1)C(=O)OC)C |
Origin of Product |
United States |
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